molecular formula C10H11N3O2S B1268948 (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 313534-29-1

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B1268948
CAS No.: 313534-29-1
M. Wt: 237.28 g/mol
InChI Key: AIRNYGCICDSLJX-UHFFFAOYSA-N
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Description

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thieno and pyrimidine rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Scientific Research Applications

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Safety and Hazards

The safety information available indicates that “(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid” may be an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Amination: The amino group is introduced through nucleophilic substitution reactions using amines or ammonia.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of bases such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
  • 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid

Uniqueness

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties compared to its propionic and butyric acid analogs. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-2-6-3-7-9(11-4-8(14)15)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRNYGCICDSLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349499
Record name (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313534-29-1
Record name (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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